An In-depth Technical Guide to the 1H and 19F NMR Spectroscopic Characteristics of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride
An In-depth Technical Guide to the 1H and 19F NMR Spectroscopic Characteristics of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride
Abstract
The pentafluorosulfur (SF5) group is of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science due to its unique electronic properties and high stability.[1] Often referred to as a "super-trifluoromethyl group," its incorporation into aromatic systems can significantly influence a molecule's physicochemical and biological properties.[2][3] 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a key intermediate for the synthesis of novel compounds in these areas. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed analysis and prediction of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectra of this compound, based on established principles of NMR spectroscopy and data from analogous structures.
Introduction
The strategic placement of fluorine-containing functional groups has become a cornerstone of modern molecular design. The SF5 group, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity, making it an attractive substituent for modulating the properties of bioactive molecules and advanced materials.[4] The synthesis and characterization of building blocks like 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride are therefore of significant interest to the scientific community.
This guide will delve into the predicted 1H and 19F NMR spectra of the title compound. In the absence of directly published experimental data for this specific molecule, we will employ a predictive approach grounded in the well-documented effects of its constituent functional groups on the NMR parameters of the benzene ring. This methodology not only provides a reliable estimation of the expected spectral features but also serves as a practical illustration of spectral interpretation for complex substituted aromatics.
Synthesis of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride
The synthesis of aryl-SF5 compounds has evolved significantly from early methods that required harsh reagents.[5] A common and effective modern strategy involves a two-step process starting from a suitable aryl thiol or disulfide.[2][6] This is followed by the introduction of the sulfonyl chloride moiety.
A plausible synthetic route to 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is outlined below. The process begins with the oxidative fluorination of 4-amino-2-fluorothiophenol to form the corresponding arylsulfur chlorotetrafluoride, which is then converted to the pentafluorosulfanyl compound. Subsequent Sandmeyer reaction followed by sulfochlorination would yield the final product.
Proposed Synthetic Protocol
-
Oxidative Chlorofluorination: 4-Amino-2-fluorothiophenol is reacted with a source of chlorine and a fluoride salt (e.g., KF) to form 4-amino-2-fluorobenzenesulfur chlorotetrafluoride.
-
Fluorination: The resulting arylsulfur chlorotetrafluoride is treated with a fluorinating agent, such as zinc fluoride (ZnF2) or silicon tetrafluoride (SiF4), to yield 4-amino-2-fluoro-1-(pentafluorosulfur)benzene.[5]
-
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt using sodium nitrite and a mineral acid, followed by a copper-catalyzed reaction to introduce a chloro or other desired group. For the purpose of this synthesis, we will assume a subsequent step to introduce the sulfonyl chloride. A more direct route may involve diazotization followed by reaction with sulfur dioxide and copper(I) chloride.
-
Sulfochlorination: The resulting 2-fluoro-4-(pentafluorosulfur)benzene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the position para to the fluorine, yielding the final product.[7]
Figure 1: Proposed synthetic workflow for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride.
Predicted 1H and 19F NMR Spectra
The structure of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride features a trisubstituted benzene ring. The three substituents (F, SF5, and SO2Cl) are all strongly electron-withdrawing, which will significantly influence the chemical shifts of the aromatic protons, moving them downfield from the standard benzene resonance at approximately 7.3 ppm.[8][9]
Figure 2: Structure of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride with proton labeling.
Predicted 1H NMR Spectrum
The molecule has three non-equivalent aromatic protons, labeled HA, HB, and HC in Figure 2.
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HA: This proton is ortho to the fluorine atom and meta to the SF5 group. It is expected to be the most upfield of the three aromatic protons due to the influence of the adjacent fluorine.
-
HB: This proton is ortho to the SF5 group and meta to the SO2Cl group. It is expected to be significantly downfield due to the strong electron-withdrawing nature of the adjacent SF5 group.
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HC: This proton is ortho to the SO2Cl group and meta to the fluorine atom. It is also expected to be shifted downfield, likely the most downfield of the three, due to the proximity of the strongly deshielding sulfonyl chloride group.
The splitting patterns will be complex due to both 1H-1H and 1H-19F couplings.
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HA: Will appear as a doublet of doublets, split by HB (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 5-7 Hz).
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HB: Will appear as a doublet of doublets, split by HA (ortho coupling, J ≈ 8-9 Hz) and HC (meta coupling, J ≈ 2-3 Hz).
-
HC: Will appear as a doublet of doublets, split by HB (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (ortho coupling, J ≈ 8-10 Hz).
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| HA | 7.50 - 7.70 | dd | 3JHA-HB ≈ 8-9, 4JHA-F ≈ 5-7 |
| HB | 8.00 - 8.20 | dd | 3JHB-HA ≈ 8-9, 4JHB-HC ≈ 2-3 |
| HC | 8.20 - 8.40 | dd | 3JHC-F ≈ 8-10, 4JHC-HB ≈ 2-3 |
Table 1: Predicted 1H NMR Data for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride (in CDCl3)
Predicted 19F NMR Spectrum
The 19F NMR spectrum is expected to show two distinct sets of signals, one for the aromatic fluorine and one for the SF5 group.[10][11]
-
Aromatic Fluorine (Ar-F): The chemical shift for a fluorine atom on a benzene ring is influenced by the other substituents.[12] Given the presence of two strongly electron-withdrawing groups, the chemical shift is expected in the typical range for fluoroaromatic compounds. This signal will be split by the adjacent protons HA and HC. It will appear as a triplet of doublets or a complex multiplet.
-
Pentafluorosulfur Group (SF5): The SF5 group gives a characteristic A4B or A4X spin system in the 19F NMR spectrum. This arises from the four equivalent equatorial fluorine atoms (Feq) and the single axial fluorine atom (Fax).[4][13]
-
The four equatorial fluorines will appear as a doublet due to coupling with the axial fluorine.
-
The single axial fluorine will appear as a quintet (or a multiplet of five lines) due to coupling with the four equatorial fluorines. The chemical shifts for aryl-SF5 groups are typically found with the Feq resonance downfield of the Fax resonance.[13]
-
| Fluorine Nucleus | Predicted δ (ppm) vs. CFCl3 | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-F | -100 to -120 | m | 3JF-HC ≈ 8-10, 4JF-HA ≈ 5-7 |
| SF 5 (axial, 1F) | +80 to +95 | quin | 2JFax-Feq ≈ 145-155 |
| SF 5 (equatorial, 4F) | +60 to +75 | d | 2JFeq-Fax ≈ 145-155 |
Table 2: Predicted 19F NMR Data for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride (in CDCl3)
Experimental Considerations
When acquiring NMR spectra for this compound, the following points should be considered:
-
Solvent: Deuterated chloroform (CDCl3) is a common choice for such compounds. However, the chemical shifts will be solvent-dependent.[14]
-
Referencing: For 19F NMR, trichlorofluoromethane (CFCl3) is the standard reference (δ = 0 ppm), although it is often used as an external standard due to its volatility and environmental concerns.[15]
-
Acquisition Parameters: Due to the wide chemical shift range of 19F NMR, a large spectral width should be used.[10] For quantitative analysis, a sufficient relaxation delay should be employed.[11]
Conclusion
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